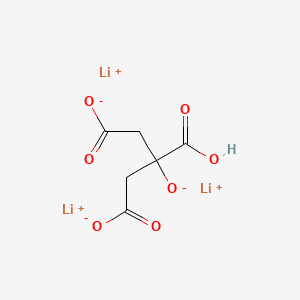![molecular formula C19H15ClN4O2S B12345585 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12345585.png)
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of functional groups, including a thienopyrimidine core, an oxadiazole ring, and a chlorophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the thienopyrimidine core: This can be achieved by cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the oxadiazole ring: This step involves the reaction of a hydrazide intermediate with a chlorophenyl nitrile oxide, leading to the formation of the 1,2,4-oxadiazole ring.
Final assembly: The cyclopropylmethyl and methyl groups are introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: Lacks the cyclopropylmethyl group.
6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: Contains a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H15ClN4O2S |
|---|---|
分子量 |
398.9 g/mol |
IUPAC名 |
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H15ClN4O2S/c1-10-14-18(21-9-24(19(14)25)8-11-2-3-11)27-15(10)17-22-16(23-26-17)12-4-6-13(20)7-5-12/h4-7,9,11H,2-3,8H2,1H3 |
InChIキー |
YPQURHBQXDMJKA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3CC3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12345516.png)
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12345526.png)
![Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]-](/img/structure/B12345530.png)

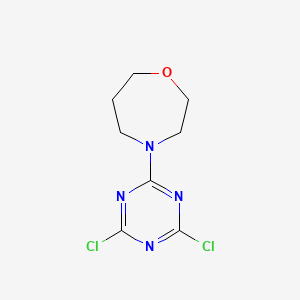
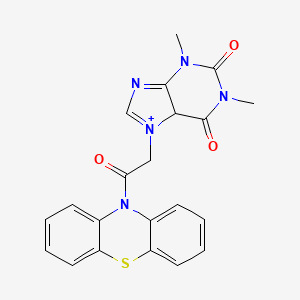
![Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B12345547.png)

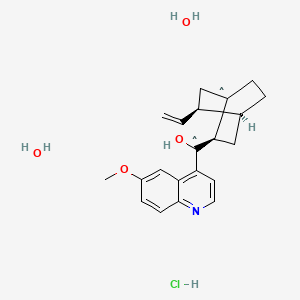
![(4Z)-4-[(2,4-difluorophenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B12345556.png)
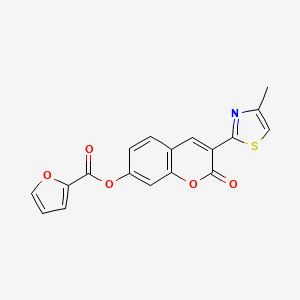
![N-[2-(5,8-dimethyl-2-oxo-3H-quinolin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B12345559.png)
